molecular formula C14H18O3S B1325814 5-(2-(Ethylthio)phenyl)-3-methyl-5-oxovaleric acid CAS No. 951893-10-0

5-(2-(Ethylthio)phenyl)-3-methyl-5-oxovaleric acid

Cat. No. B1325814
M. Wt: 266.36 g/mol
InChI Key: UUXCQGMLGCMIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2-(Ethylthio)phenyl)-3-methyl-5-oxovaleric acid” is an organic compound containing a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with an ethylthio (C2H5S) substituent, a methyl (CH3) group, and a carboxylic acid (COOH) group. The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the phenyl ring, the ethylthio group, the methyl group, and the carboxylic acid group. These groups could potentially influence the compound’s shape, polarity, and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to participate in various types of reactions. For example, phenylboronic acids can undergo Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenyl ring could contribute to its aromaticity, while the carboxylic acid group could contribute to its acidity .

Scientific Research Applications

  • Brown and Beige Adipose Tissue Regulation : A study by Whitehead et al. (2021) highlights the role of metabolites like 3-methyl-2-oxovaleric acid in the interorgan signaling network, particularly involving brown and beige adipose tissues. These metabolites have been shown to induce brown adipocyte-specific phenotypes and mitochondrial oxidative energy metabolism, impacting systemic metabolism and energy expenditure (Whitehead et al., 2021).

  • β-Oxidation Resistant Indole-Based Receptor Antagonists : Ye et al. (2017) conducted a structure-activity relationship study of β-oxidation resistant indole-based 5-oxo-6,8,11,14-eicosatetraenoic acid receptor antagonists. The research focused on developing novel β-oxidation-resistant antagonists, relevant for their potential pro-inflammatory mediation properties (Ye et al., 2017).

  • Conjugated Photopolymerisable Liquid Crystals : McGlashon et al. (2012) investigated conjugated photopolymerisable quinquethiophene liquid crystals, which include compounds with similar structural features. Their research provided insights into the spectroscopic and morphological properties of these materials, relevant for semiconductor applications (McGlashon et al., 2012).

  • Synthesis of Alkyl- and Phenyl-Substituted Compounds : Kukharev et al. (1987) explored the synthesis of various substituted compounds, including 5-dimethylamino-3-methyl-4-oxovaleric acid ester. This study contributes to the broader understanding of the synthetic pathways and potential applications of these compounds in chemical research (Kukharev et al., 1987).

  • α-Keto Acids in Food Chemistry : Hidalgo et al. (2013) developed an analytical method for determining α-keto acids in pork meat and Iberian ham, including 4-methyl-2-oxovaleric acid and 3-methyl-2-oxovaleric acid. This research is significant for understanding the presence and concentration of α-keto acids in food products (Hidalgo et al., 2013).

properties

IUPAC Name

5-(2-ethylsulfanylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3S/c1-3-18-13-7-5-4-6-11(13)12(15)8-10(2)9-14(16)17/h4-7,10H,3,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXCQGMLGCMIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Ethylthio)phenyl)-3-methyl-5-oxovaleric acid

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